2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
CAS No.: 932352-65-3
Cat. No.: VC5048420
Molecular Formula: C20H20ClN3OS
Molecular Weight: 385.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932352-65-3 |
|---|---|
| Molecular Formula | C20H20ClN3OS |
| Molecular Weight | 385.91 |
| IUPAC Name | 2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H20ClN3OS/c1-13-5-4-6-17(14(13)2)23-19(25)12-26-20-22-11-18(24(20)3)15-7-9-16(21)10-8-15/h4-11H,12H2,1-3H3,(H,23,25) |
| Standard InChI Key | HDWHZVVTGJBGFG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl)C |
Introduction
The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a synthetic organic molecule characterized by its imidazole core, a sulfanyl linkage, and phenylacetamide functionality. Such compounds are often investigated for their pharmacological relevance, particularly in areas like antimicrobial, anticancer, and anti-inflammatory activities due to the bioactivity of imidazole derivatives.
Structural Features
The molecular structure of this compound consists of:
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Imidazole Core: A heterocyclic moiety with nitrogen atoms contributing to its electron density, enhancing potential biological activity.
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Sulfanyl Linkage: A sulfur atom connecting the imidazole ring to the acetamide group, which can influence solubility and reactivity.
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Substituents:
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A 4-chlorophenyl group on the imidazole ring, known for its electron-withdrawing properties.
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A dimethylphenyl group on the acetamide nitrogen, adding steric bulk and hydrophobicity.
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Synthesis Process
While specific synthesis details for this compound were not directly available in the provided sources, similar compounds are typically synthesized through multi-step reactions involving:
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Formation of the Imidazole Ring: Using precursors like glyoxal or substituted benzaldehydes.
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Thioether Formation: Introduction of the sulfanyl group via thiolation reactions.
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Amide Coupling: Reaction with substituted anilines or phenylamines to form the final acetamide derivative.
Potential Applications
The structural features of this compound suggest several areas of interest:
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Anticancer Activity:
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Antimicrobial Properties:
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Anti-inflammatory Potential:
Analytical Data
For compounds like this one, typical analytical methods used include:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation (e.g., proton and carbon environments). |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. |
| X-ray Crystallography | Elucidation of three-dimensional structure. |
Challenges in Development
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Synthetic Complexity: Multi-step synthesis can lead to low yields and high costs.
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Metabolic Stability: Sulfur-containing compounds can undergo oxidation, potentially reducing their efficacy.
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Toxicity Concerns: Chlorinated aromatic rings may contribute to off-target effects or environmental persistence.
Research Gaps and Future Directions
To fully understand the potential of this compound, further studies are necessary:
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Pharmacokinetics and Dynamics:
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Absorption, distribution, metabolism, and excretion (ADME) profiling.
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Binding affinity studies with target enzymes or receptors.
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Structure-Activity Relationship (SAR):
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Systematic modification of substituents to optimize activity and reduce toxicity.
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In Vivo Studies:
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Testing in animal models for efficacy against specific diseases like cancer or bacterial infections.
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